![molecular formula C9H9NOS2 B7767603 CID 8436](/img/structure/B7767603.png)
CID 8436
Overview
Description
CID 8436 is a useful research compound. Its molecular formula is C9H9NOS2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8436 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8436 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function in Cells
CID has been a valuable tool to study biological processes with precision and resolution. It's primarily used in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation
Engineered PROTAC-CID systems have been developed to regulate gene expression and gene editing. These systems allow fine-tuning of gene expression and can be used for transient genome manipulation (Ma et al., 2023).
Reversible Control of Protein Localization Using Photocaged-Photocleavable Dimerizer
This study presented a chemical inducer for protein dimerization, which can be activated and deactivated using light. It's useful in controlling biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Differences in F36VMpl-based In Vivo Selection Among Large Animal Models
This research evaluated the response of different animal models to a gene therapy approach using CID, providing insights for developing therapeutic strategies (Richard et al., 2004).
Water Use Efficiency and Productivity of Barley
CID, in the context of carbon isotope discrimination, has been used as a criterion for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
Solving Problems in Cell Biology
CID has been instrumental in providing insights into lipid second messengers, small GTPases, and the signaling paradox. It has also enabled simultaneous manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8436 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.